(2E)-1-(2-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Description

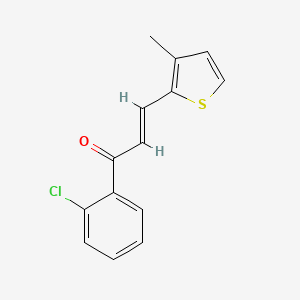

(2E)-1-(2-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 2-chlorophenyl group (ring A) and a 3-methylthiophen-2-yl moiety (ring B). Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, which are influenced by substituent electronic and steric effects .

Properties

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClOS/c1-10-8-9-17-14(10)7-6-13(16)11-4-2-3-5-12(11)15/h2-9H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOSGUNJRLPCOF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential in therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this specific chalcone, highlighting its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C14H11ClOS

- Molecular Weight : 262.75 g/mol

- CAS Number : 1354941-40-4

- IUPAC Name : this compound

The structure of this compound features a chlorophenyl group and a methylthiophenyl group, contributing to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies indicate that chalcones, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the growth and proliferation of various cancer cell lines by inducing apoptosis and suppressing tumor angiogenesis.

- Mechanism of Action :

- Chalcones can modulate critical signaling pathways involved in cancer progression, particularly the NF-κB and STAT3 pathways. These pathways are often dysregulated in cancer cells, leading to increased survival and proliferation.

- Research indicates that this compound may inhibit the phosphorylation of STAT3 proteins, which is essential for its activation and subsequent transcriptional activity related to oncogenesis .

Antimicrobial Activity

Chalcones have also demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing treatments for inflammatory diseases.

Case Studies

A series of studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potent anticancer activity. |

| Study 2 | Showed antimicrobial effects against Gram-positive bacteria, suggesting potential for use in treating infections. |

| Study 3 | Reported anti-inflammatory effects in vitro, supporting its use in inflammatory disease models. |

Comparison with Similar Compounds

Table 1: IC50 Values of Non-Piperazine Chalcones (Cluster 5 and 6)

- Key Observations :

- Electronegative substituents (e.g., Br, F) enhance activity, while electron-donating groups (e.g., OCH₃) reduce potency .

- The target compound’s 2-chlorophenyl (A) and 3-methylthiophene (B) substituents lack iodine or hydroxyl groups, which may place its hypothetical IC50 between 2j and 2h (~5–15 μM), assuming similar trends.

Structural Analogues with Thiophene Moieties

Thiophene-Based Chalcones :

- (E)-1-(5-Chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (): Differs from the target compound by a 5-chloro vs. 3-methyl substitution on thiophene (ring B). Forms a co-crystal with minor tautomers, stabilized by Cl⋯Cl and C–H⋯O/S interactions .

Compound IX (): (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Heterocyclic Variations: Thiazole vs. Thiophene

Table 2: DNA Gyrase B Inhibition by Thiazole Chalcones

| Compound | Structure (Thiazole Substituents) | Inhibition (%) | pIC50 | |

|---|---|---|---|---|

| 21 | 2-Chlorophenyl (A); Ethylamino-thiazole (B) | 48.9 | 7.31 | |

| 22 | 4-Fluorophenyl (A); Ethylamino-thiazole (B) | 51.7 | 7.29 |

- Key Observations: Thiazole-containing chalcones (e.g., compound 21) exhibit moderate DNA gyrase inhibition (~50%), likely due to hydrogen bonding via the amino group . The target compound’s thiophene ring lacks hydrogen-bonding capacity, suggesting lower enzyme affinity compared to thiazole analogs.

Dihedral Angles and Planarity

- Fluorophenyl Chalcones (): Dihedral angles between aromatic rings range from 7.14° to 56.26° , influencing π-π stacking and target binding .

- The target compound’s 2-chlorophenyl and 3-methylthiophene groups may adopt a moderate dihedral angle (~20–40°), balancing planarity for target interaction and solubility.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.